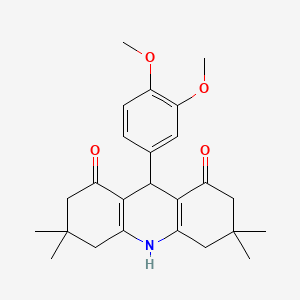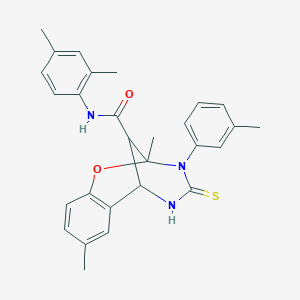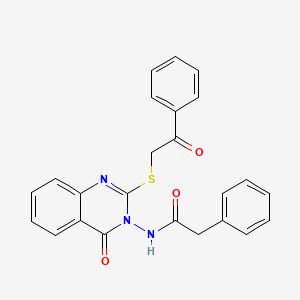
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene is an organic compound characterized by the presence of iodine, nitro, and phenoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene typically involves the following steps:
Phenoxylation: The attachment of phenoxy groups to the benzene ring can be carried out using phenol and a suitable base like sodium hydroxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine and nitro groups.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene involves its interaction with molecular targets through its iodine, nitro, and phenoxy groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene can be compared with similar compounds such as:
1-(4-Iodophenoxy)-2-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications.
6-(4-Iodophenoxy)-1-hexanol:
1-Iodo-4-(4-methylphenoxy)benzene: This compound has a methyl group, which influences its chemical properties and interactions.
Propriétés
Formule moléculaire |
C18H12INO4 |
|---|---|
Poids moléculaire |
433.2 g/mol |
Nom IUPAC |
1-(4-iodophenoxy)-3-nitro-5-phenoxybenzene |
InChI |
InChI=1S/C18H12INO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H |
Clé InChI |
JGEBAGOFYGCPMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11222917.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B11222934.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B11222946.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11222947.png)
![1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222950.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11222952.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11222954.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11222962.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)

